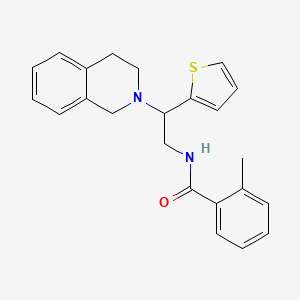

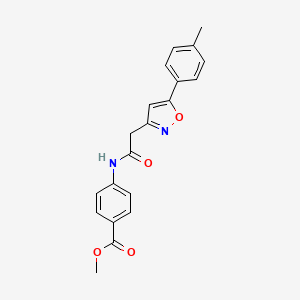

甲酸甲酯4-(2-(5-(对甲苯基)异噁唑-3-基)乙酰氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole, the core structure in your compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 52 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .Chemical Reactions Analysis

The chemical reactions of isoxazoles can vary greatly depending on the substituents present on the isoxazole ring . For example, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, the molecular formula is C22H23NO4 and the molecular weight is 365.422 Da .科学研究应用

极性污染物去除

Reemtsma 等人 (2010) 的研究讨论了苯并三唑及其甲基化类似物在城市污水中出现和去除的情况。这些化合物与查询化合物具有类似的复杂性,它们因其弹性和在水处理过程中带来的挑战而备受关注。研究表明,活性炭过滤和臭氧化可能是有效的去除方法,这可能与类似化合物的环境管理相关【Reemtsma 等人,2010】(https://consensus.app/papers/pollutants-wastewater-water-cycle-occurrence-removal-reemtsma/697cee6a51915250a4538a74d6bff7bf/?utm_source=chatgpt).

杂环化合物合成

Ruano 等人 (2005) 探索了烷基 4-(二乙氧甲基)-3-吡啶-3-基异恶唑-5-羧酸酯的合成,展示了高度功能化的 3-吡啶-3-基异恶唑的创建。这个过程涉及多米诺 1,3-偶极环加成和消除,表明可能也适用于甲基 4-(2-(5-(对甲苯基)异恶唑-3-基)乙酰氨基)苯甲酸酯的生产的复杂合成路线,突出了该化合物作为进一步化学合成的支架的潜力【Ruano 等人,2005】(https://consensus.app/papers/synthesis-alkyl-ruano/9616ab7b1ea85ca287dc7b92feb4f087/?utm_source=chatgpt).

抗炎和镇痛活性

Rajanarendar 等人 (2012) 研究了新型异恶唑化合物及其抗菌、抗炎和镇痛活性的合成和评价。这项研究强调了异恶唑衍生物的治疗潜力,为甲基 4-(2-(5-(对甲苯基)异恶唑-3-基)乙酰氨基)苯甲酸酯提出了一个潜在的生物医学研究领域,特别是在药物发现和开发中【Rajanarendar 等人,2012】(https://consensus.app/papers/design-synthesis-antiinflammatory-activity-novel-rajanarendar/ab0f01eb1c585d69a678ec83025467dd/?utm_source=chatgpt).

电催化和传感器开发

Nasirizadeh 等人 (2013) 报道了咪唑衍生物的电合成及其作为双功能电催化剂同时测定抗坏血酸、肾上腺素、对乙酰氨基酚和色氨酸的应用。用于合成和应用咪唑衍生物的方法可以为甲基 4-(2-(5-(对甲苯基)异恶唑-3-基)乙酰氨基)苯甲酸酯的电催化应用研究提供信息,尤其是在开发传感器或催化方面【Nasirizadeh 等人,2013】(https://consensus.app/papers/electrosynthesis-application-electrocatalyst-nasirizadeh/d48a574032f45d69b9b67df6732eb8ed/?utm_source=chatgpt).

选择性分子识别

Choi 等人 (2005) 对苯并咪唑空穴的研究及其对特定分子的选择性识别突出了分子形状和官能团在设计靶向分子识别受体中的重要性。此类研究可能与甲基 4-(2-(5-(对甲苯基)异恶唑-3-基)乙酰氨基)苯甲酸酯在创建特定传感器或在选择性结合靶分子的药物递送系统中至关重要【Choi 等人,2005】(https://consensus.app/papers/properties-benzimidazole-cavitand-recognition-toward-choi/6f72e4578184562982aaaba5023aafdb/?utm_source=chatgpt).

作用机制

The mechanism of action of isoxazole derivatives can vary greatly depending on their structure and the biological target they interact with . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

安全和危害

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives could provide a low-height flying bird’s eye view to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

methyl 4-[[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-3-5-14(6-4-13)18-11-17(22-26-18)12-19(23)21-16-9-7-15(8-10-16)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUUXDAODVWADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)

![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)